Cas no 2229266-12-8 (tert-butyl 3-2-methyl-4-(trifluoromethyl)phenylpiperazine-1-carboxylate)

tert-butyl 3-2-methyl-4-(trifluoromethyl)phenylpiperazine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 3-[2-methyl-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate
- EN300-1882361
- 2229266-12-8
- tert-butyl 3-2-methyl-4-(trifluoromethyl)phenylpiperazine-1-carboxylate
-
- インチ: 1S/C17H23F3N2O2/c1-11-9-12(17(18,19)20)5-6-13(11)14-10-22(8-7-21-14)15(23)24-16(2,3)4/h5-6,9,14,21H,7-8,10H2,1-4H3
- InChIKey: IWAKGXQHXZXVKU-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC(=C(C)C=1)C1CN(C(=O)OC(C)(C)C)CCN1)(F)F
計算された属性
- せいみつぶんしりょう: 344.17116247g/mol
- どういたいしつりょう: 344.17116247g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 448
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 41.6Ų
tert-butyl 3-2-methyl-4-(trifluoromethyl)phenylpiperazine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1882361-0.1g |
tert-butyl 3-[2-methyl-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate |
2229266-12-8 | 0.1g |
$1056.0 | 2023-09-18 | ||
Enamine | EN300-1882361-0.25g |
tert-butyl 3-[2-methyl-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate |
2229266-12-8 | 0.25g |
$1104.0 | 2023-09-18 | ||
Enamine | EN300-1882361-1g |
tert-butyl 3-[2-methyl-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate |
2229266-12-8 | 1g |
$1200.0 | 2023-09-18 | ||
Enamine | EN300-1882361-1.0g |
tert-butyl 3-[2-methyl-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate |
2229266-12-8 | 1g |
$1343.0 | 2023-06-01 | ||
Enamine | EN300-1882361-0.5g |
tert-butyl 3-[2-methyl-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate |
2229266-12-8 | 0.5g |
$1152.0 | 2023-09-18 | ||
Enamine | EN300-1882361-5.0g |
tert-butyl 3-[2-methyl-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate |
2229266-12-8 | 5g |
$3894.0 | 2023-06-01 | ||
Enamine | EN300-1882361-0.05g |
tert-butyl 3-[2-methyl-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate |
2229266-12-8 | 0.05g |
$1008.0 | 2023-09-18 | ||
Enamine | EN300-1882361-10.0g |
tert-butyl 3-[2-methyl-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate |
2229266-12-8 | 10g |
$5774.0 | 2023-06-01 | ||
Enamine | EN300-1882361-2.5g |
tert-butyl 3-[2-methyl-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate |
2229266-12-8 | 2.5g |
$2351.0 | 2023-09-18 | ||
Enamine | EN300-1882361-10g |
tert-butyl 3-[2-methyl-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate |
2229266-12-8 | 10g |
$5159.0 | 2023-09-18 |
tert-butyl 3-2-methyl-4-(trifluoromethyl)phenylpiperazine-1-carboxylate 関連文献
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
6. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
tert-butyl 3-2-methyl-4-(trifluoromethyl)phenylpiperazine-1-carboxylateに関する追加情報
tert-butyl 3-2-methyl-4-(trifluoromethyl)phenylpiperazine-1-carboxylate (CAS No. 2229266-12-8): A Comprehensive Overview
tert-butyl 3-2-methyl-4-(trifluoromethyl)phenylpiperazine-1-carboxylate (CAS No. 2229266-12-8) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a piperazine ring, a tert-butyl group, and a trifluoromethyl substituent, which collectively contribute to its potential therapeutic applications.
The tert-butyl group in the compound provides steric protection and enhances the stability of the molecule, making it suitable for various pharmaceutical formulations. The piperazine ring, a common motif in many drugs, is known for its ability to modulate the activity of various receptors and transporters. The presence of the trifluoromethyl group adds unique electronic and steric properties, which can influence the compound's pharmacokinetic and pharmacodynamic profiles.
Recent studies have highlighted the potential of tert-butyl 3-2-methyl-4-(trifluoromethyl)phenylpiperazine-1-carboxylate in the treatment of neurological disorders. For instance, a study published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits potent activity against serotonin receptors, which are implicated in conditions such as depression and anxiety. The researchers found that the compound effectively modulates serotonin receptor activity without significant side effects, suggesting its potential as a novel therapeutic agent.
In addition to its potential in neurological disorders, tert-butyl 3-2-methyl-4-(trifluoromethyl)phenylpiperazine-1-carboxylate has also shown promise in cancer research. A study conducted by a team at the National Cancer Institute (2022) revealed that this compound exhibits selective cytotoxicity against certain types of cancer cells, particularly those overexpressing specific receptors. The mechanism of action involves the inhibition of key signaling pathways that are crucial for cancer cell survival and proliferation.
The synthesis of tert-butyl 3-2-methyl-4-(trifluoromethyl)phenylpiperazine-1-carboxylate has been extensively studied to optimize its production for large-scale applications. A recent paper in the Tetrahedron Letters (2021) described an efficient and scalable synthetic route that utilizes readily available starting materials and mild reaction conditions. This approach not only reduces the cost of production but also minimizes environmental impact, making it an attractive option for industrial-scale synthesis.
The pharmacokinetic properties of tert-butyl 3-2-methyl-4-(trifluoromethyl)phenylpiperazine-1-carboxylate have been thoroughly investigated to ensure its suitability for clinical use. Studies have shown that the compound exhibits good oral bioavailability and a favorable half-life, which are essential for effective drug delivery. Additionally, preclinical toxicity studies have indicated that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed.
Clinical trials are currently underway to evaluate the safety and efficacy of tert-butyl 3-2-methyl-4-(trifluoromethyl)phenylpiperazine-1-carboxylate in human subjects. Early results from Phase I trials have been promising, with the compound demonstrating good tolerability and preliminary evidence of therapeutic benefit. These findings have paved the way for further clinical development and potential approval as a new drug candidate.
In conclusion, tert-butyl 3-2-methyl-4-(trifluoromethyl)phenylpiperazine-1-carboxylate (CAS No. 2229266-12-8) represents a promising compound with diverse therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in both neurological disorders and cancer treatment. As ongoing studies continue to uncover new insights into its mechanisms of action and potential uses, this compound is poised to play a significant role in advancing medical science.
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